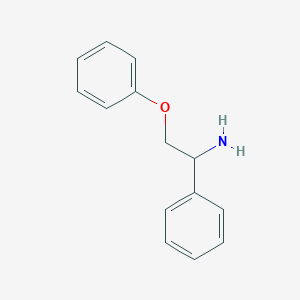

2-Phenoxy-1-phenyl-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMNXCAPTJKWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588607 | |

| Record name | 2-Phenoxy-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16797-04-9 | |

| Record name | 2-Phenoxy-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxy-1-phenyl-ethylamine: Structure, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-phenoxy-1-phenyl-ethylamine (CAS No. 16797-04-9), a distinct derivative of the neuroactive phenethylamine scaffold. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to present a detailed profile for researchers, scientists, and professionals in drug development. This guide covers the chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological activities based on established structure-activity relationships of the broader phenethylamine class. The content is structured to provide a foundational understanding and to stimulate further investigation into this promising, yet underexplored, chemical entity.

Introduction: The Phenethylamine Scaffold and the Significance of the Phenoxy Moiety

The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds.[1][2] Its derivatives are known to exert significant effects on the central nervous system, primarily through modulation of monoaminergic systems.[3] The introduction of a phenoxy group at the 2-position of the ethylamine side chain, as in this compound, introduces a significant structural and electronic modification. This ether linkage is anticipated to alter the molecule's lipophilicity, metabolic stability, and receptor binding profile compared to its parent compound, potentially leading to a novel pharmacological profile. This guide aims to delineate the known and inferred characteristics of this specific molecule to facilitate future research and development.

Chemical Identity and Structure

The fundamental identification and structural details of this compound are crucial for any scientific investigation.

Chemical Structure

The chemical structure of this compound is characterized by a phenethylamine core with a phenyl group attached to the benzylic carbon (C1) and a phenoxy group attached to the terminal carbon of the ethylamine chain (C2).

Systematic (IUPAC) Name: 2-phenoxy-1-phenylethanamine

Canonical SMILES: C1=CC=C(C=C1)C(COC2=CC=CC=C2)N

InChI Key: Information not available in searched sources.

Molecular and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16797-04-9 | [1][2][4] |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [2] |

| Appearance | Colorless solid (predicted) | [1] |

| Boiling Point | Estimated to be >200 °C | Inferred from analogs |

| Melting Point | Not determined | |

| Solubility | Predicted to be soluble in organic solvents | Inferred from structure |

| pKa (amine) | Estimated to be around 9-10 | Inferred from phenylethylamine |

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a two-step process, commencing with the synthesis of the key intermediate, 2-phenoxy-1-phenylethanone, followed by reductive amination.

Synthesis of 2-Phenoxy-1-phenylethanone (Precursor)

The ketone precursor can be synthesized via the reaction of 2-bromoacetophenone with phenol in the presence of a base.[5]

Protocol:

-

To a solution of phenol in a suitable aprotic solvent (e.g., acetone, DMF), add an equimolar amount of a base such as potassium carbonate.

-

Stir the mixture at room temperature to form the potassium phenoxide salt.

-

Add an equimolar amount of 2-bromoacetophenone to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-phenoxy-1-phenylethanone by recrystallization or column chromatography.

Caption: Synthesis of the ketone precursor.

Reductive Amination to this compound

The final product can be obtained from the ketone precursor via reductive amination.[6][7] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Protocol:

-

Dissolve 2-phenoxy-1-phenylethanone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity.[8] Alternatively, catalytic hydrogenation over a palladium or platinum catalyst can be employed.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench the reaction carefully with water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.

Caption: Proposed reductive amination workflow.

Predicted Spectroscopic Profile

While experimental spectra for this compound are not available, a predicted profile can be derived from its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and phenoxy rings, as well as signals for the ethylamine backbone.

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm.

-

Benzylic Proton (-CH(Ph)-): A multiplet or doublet of doublets around δ 4.0-4.5 ppm.

-

Methylene Protons (-CH₂O-): A multiplet around δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically between δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for all 14 carbon atoms.

-

Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.

-

Benzylic Carbon (-CH(Ph)-): A signal around δ 50-60 ppm.

-

Methylene Carbon (-CH₂O-): A signal around δ 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

-

N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Sharp peaks around 1450-1600 cm⁻¹.

-

C-O Ether Stretch: A strong absorption in the range of 1200-1250 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 213. Key fragmentation patterns would likely involve cleavage of the C-C bond between the benzylic carbon and the methylene carbon, as well as loss of the phenoxy group.

Inferred Pharmacological Profile and Biological Activity

The pharmacological properties of this compound have not been directly reported. However, based on its structural similarity to other phenylethylamine derivatives, a number of potential biological activities can be inferred.

Central Nervous System Activity

The phenethylamine backbone is a well-established pharmacophore for CNS activity.[3] The presence of the bulky phenoxy group is likely to modulate its ability to cross the blood-brain barrier and its affinity for various receptors. It is plausible that this compound could interact with trace amine-associated receptors (TAARs), as well as dopaminergic and serotonergic receptors.[9]

Potential as a Dopaminergic Agent

Derivatives of phenoxyethylamine have been investigated as dopamine D2 receptor partial agonists.[9][10] The specific substitution pattern on the phenoxy and phenyl rings is critical for determining the affinity and efficacy at these receptors. Further investigation would be required to determine if this compound exhibits any significant dopaminergic activity.

Other Potential Biological Activities

The phenoxyethylamine scaffold is considered a "privileged structure" in drug design and has been incorporated into molecules with a wide range of biological activities, including:[11][12]

-

α-Adrenoceptor antagonism

-

β-Adrenoceptor antagonism

-

Antihistaminic activity

-

Sodium channel blockade

The specific biological profile of this compound will be dependent on its unique three-dimensional structure and electronic properties.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related phenylethylamine compounds, it should be handled with care. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within the vast family of phenethylamines. This guide has provided a comprehensive overview of its known chemical identity and has leveraged data from related compounds to propose synthetic routes, predict spectroscopic characteristics, and infer potential pharmacological activities. The presence of the phenoxy moiety is expected to significantly influence its biological profile, potentially leading to novel therapeutic applications.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of its physicochemical and spectroscopic properties. Subsequently, a systematic pharmacological evaluation is warranted to explore its activity at key CNS targets and to determine its overall biological and toxicological profile. The insights provided in this guide serve as a foundational resource to encourage and facilitate these future investigations.

References

- Cannon JG, et al. New generation of dopaminergic agents. 2.

-

Grokipedia. Phenoxyethylamine. (2026). Available from: [Link]

-

ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. Available from: [Link]

-

Wikipedia. Phenoxyethylamine. Available from: [Link]

- Cannon JG, et al. New generation dopaminergic agents. 7.

-

Chemical-Suppliers. Product Search. Available from: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 16797-04-9 Name: -. Available from: [Link]

-

Chemsrc. CAS No. 19420-29-2. Available from: [Link]

-

PubChem. 2-Phenoxy-1-phenylethanone. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

PubChem. 2-Phenoxy-1-phenylethanol. Available from: [Link]

- Google Patents. US2753376A - Preparation of aminoacetophenones.

-

Changzhou Extraordinary Pharmatech co.,LTD. Directory listing-Product Center. Available from: [Link]

-

Chemsrc. 2-Phenoxy-1-phenylethanone | CAS#:721-04-0. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Reductive Amination. (2026). Available from: [Link]

-

PubMed. Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit. (2024). Available from: [Link]

-

MDPI. Chemical Composition and Biological Activities of the Essential Oils from Duguetia lanceolata St. Hil. Barks. Available from: [Link]

-

PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

-

MDPI. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

PubMed. In vitro biological activity of extracts from marine bacteria cultures against Toxoplasma gondii and Mycobacterium tuberculosis. Available from: [Link]

-

SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Available from: [Link]

-

Scent.vn. 2-Methoxynaphthalene (CAS 93-04-9): Odor profile, Properties, & IFRA compliance. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 16797-04-9|2-Phenoxy-1-phenylethanamine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-Phenoxy-1-phenylethanone | CAS#:721-04-0 | Chemsrc [chemsrc.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Phenoxyethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Phenoxy-1-phenyl-ethylamine: Synthesis, Identification, and Biological Context

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

This technical guide provides a comprehensive overview of 2-phenoxy-1-phenyl-ethylamine, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The guide details the compound's chemical identifiers, outlines a validated synthetic pathway via reductive amination, and presents its key analytical characterization data. Furthermore, it contextualizes the potential biological significance of this molecule by examining the known pharmacology of the broader phenethylamine class, including interactions with monoamine oxidases and adrenergic and serotonin receptors. Safety and handling protocols are also addressed to ensure proper laboratory use.

Core Identification and Chemical Properties

This compound is an organic compound characterized by a phenethylamine backbone with a phenoxy group attached to the ethyl side chain. Understanding its fundamental identifiers is critical for accurate sourcing, data retrieval, and regulatory compliance.

Chemical Identifiers

A consolidated table of the primary identifiers for this compound and its common salt form is provided below for quick reference.

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 16797-04-9[1] | 16797-05-0 |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₆ClNO |

| Molecular Weight | 213.28 g/mol | 249.74 g/mol |

| IUPAC Name | 2-phenoxy-1-phenylethanamine | 2-phenoxy-1-phenylethanamine;hydrochloride |

| Synonyms | 2-Phenoxy-1-phenylethanamine | - |

Physicochemical Properties

The physicochemical properties of this compound are essential for designing experimental protocols, including solvent selection for synthesis and purification, as well as for understanding its potential pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 213.275 g/mol | ChemicalBook |

| Molecular Formula | C₁₄H₁₅NO | ChemicalBook |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors. The primary route involves the synthesis of the ketone intermediate, 2-phenoxy-1-phenylethanone, followed by its conversion to the target primary amine via reductive amination.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. This pathway is favored due to the commercial availability of the starting materials and the generally high yields of the reactions.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This step involves a Williamson ether synthesis reaction between 2-bromoacetophenone and phenol.

Materials:

-

2-Bromoacetophenone

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous acetone dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-phenoxy-1-phenylethanone as a white to pale yellow crystalline solid.[2]

This protocol describes the conversion of the ketone intermediate to the primary amine. Reductive amination is a robust method for forming carbon-nitrogen bonds.[3]

Materials:

-

2-Phenoxy-1-phenylethanone

-

Ammonium acetate (NH₄OAc) or Ammonium formate

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol, anhydrous

Procedure:

-

Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in anhydrous methanol.

-

Add ammonium acetate (10 eq) to the solution and stir until dissolved. The large excess of the ammonium salt serves as the amine source and helps drive the equilibrium towards imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Maintain the temperature at 0°C during the addition. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine intermediate in the presence of the ketone.[3]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

-

Stir for 1 hour to hydrolyze any remaining imine.

-

Basify the solution with aqueous sodium hydroxide (e.g., 2M NaOH) to pH >10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, the expected spectral data can be inferred from its precursors and related phenethylamine structures. Commercial suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1]

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings. The benzylic proton (CH-N) would likely appear as a multiplet around δ 4.0-4.5 ppm. The methylene protons (CH₂-O) would be diastereotopic and appear as two separate multiplets or a complex multiplet. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would show multiple signals in the aromatic region (δ 110-160 ppm). The benzylic carbon (CH-N) would be expected in the range of δ 50-60 ppm, and the methylene carbon (CH₂-O) would likely appear around δ 70-80 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-O-C stretching of the ether linkage (around 1240 cm⁻¹).

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 213. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom and cleavage of the ether bond.

Biological and Pharmacological Context

While specific pharmacological data for this compound is not extensively published, its structural similarity to other phenethylamines allows for informed hypotheses regarding its potential biological targets. The phenethylamine scaffold is a well-established pharmacophore that interacts with various components of the central nervous system.[4]

Monoamine Oxidase (MAO) Interaction

Phenethylamines are known substrates for monoamine oxidases (MAO-A and MAO-B), which are enzymes that catalyze their degradation.[4] 2-Phenylethylamine itself is a preferential substrate for MAO-B.[4] Inhibition of MAO-B leads to increased levels of phenethylamine in the brain. It is plausible that this compound also acts as a substrate for MAO enzymes, and its metabolism could be a key determinant of its potential neuromodulatory effects.

Adrenergic and Serotonergic Receptor Activity

The phenethylamine core is structurally related to endogenous catecholamines like norepinephrine and dopamine, as well as serotonin. Consequently, many synthetic phenethylamine derivatives exhibit activity at adrenergic and serotonergic receptors.

-

Adrenergic Receptors: These receptors are involved in the "fight or flight" response and regulate various physiological processes. Phenoxybenzamine, a phenoxy-containing compound, is a classical alpha-adrenergic antagonist.[5] The structural features of this compound suggest a potential for interaction with adrenergic receptors, although the nature of this interaction (agonist or antagonist) would require experimental validation.

-

Serotonin Receptors: The serotonin system is a key target for many psychoactive drugs. Studies have shown that modifications to the phenethylamine structure can significantly alter affinity and efficacy at various serotonin receptor subtypes, such as the 5-HT₂A receptor.[6][7] The introduction of the phenoxy group in this compound could modulate its interaction with serotonin receptors compared to the parent phenylethylamine molecule.

Caption: Potential biological targets of this compound.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its handling is imperative. The safety precautions should be based on the known hazards of the phenethylamine class of compounds and general principles of laboratory safety.

Hazard Assessment

-

Toxicity: Phenethylamines can be toxic if swallowed and may cause harm through skin contact or inhalation.[8] The parent compound, 2-phenylethylamine, is classified as toxic if swallowed and causes severe skin burns and eye damage.

-

Irritation: This class of compounds is often irritating to the skin, eyes, and respiratory system.[8]

-

Corrosivity: Many simple amines are corrosive.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Avoid generating dust if the material is a solid.

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Conclusion

This compound is a readily synthesizable derivative of the pharmacologically significant phenethylamine scaffold. This guide has provided the essential chemical identifiers, a detailed synthetic protocol via reductive amination of its ketone precursor, and an overview of its expected analytical characteristics. While specific biological data for this compound is limited, its structural features suggest potential interactions with key neurological targets, including monoamine oxidases and adrenergic and serotonin receptors, making it a molecule of interest for further investigation in the field of medicinal chemistry. Strict adherence to safety protocols is essential when handling this and related compounds.

References

-

Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

-

PubChem. (n.d.). 2-Phenoxy-1-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenoxy-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 2-phenoxy-1-phenylethan-1-amine hydrochloride. [Link]

-

Frang, H., Cockcroft, V., Karskela, T., Scheinin, M., & Marjamäki, A. (2001). Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors. The Journal of biological chemistry, 276(33), 31279–31284. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299. [Link]

-

ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link]

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16797-04-9 Name: [xixisys.com]

- 2. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 2-Phenoxy-1-phenyl-ethylamine and its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-phenoxy-1-phenyl-ethylamine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural resemblance to various pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, mechanistic insights, step-by-step experimental protocols, and critical safety considerations. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical transformations involved.

Introduction: Pharmacological Significance and Synthetic Rationale

The this compound scaffold is a core structural motif found in a variety of biologically active molecules. Its architecture combines a phenethylamine backbone, known for its role in neuroscience and pharmacology, with a phenoxy moiety, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. The parent compound and its analogs have been investigated for their potential interactions with various biological targets, including adrenoceptors.[1][2] The ability to synthesize a diverse library of these analogs is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability.

This guide will focus on robust and versatile synthetic strategies that allow for the introduction of a wide range of substituents on both the phenoxy and phenyl rings, thereby enabling the exploration of a broad chemical space. We will delve into the mechanistic underpinnings of the key reactions, providing a rationale for the selection of reagents and reaction conditions.

Strategic Approaches to the Synthesis of the this compound Core

The synthesis of the target scaffold can be approached through several convergent strategies. The most common and reliable methods involve the initial construction of a key intermediate, such as 2-phenoxy-1-phenylethanone or 2-phenoxy-1-phenylethanol, followed by the introduction of the amine functionality.

Synthesis of Key Intermediates

A pivotal precursor in the synthesis of this compound is 2-phenoxy-1-phenylethanol. Its synthesis is typically achieved in a two-step sequence starting from readily available materials.

Step 1: Williamson Ether Synthesis of 2-Phenoxy-1-phenylethanone

The initial step involves the formation of the characteristic ether linkage via a Williamson ether synthesis.[3][4] This reaction proceeds through an SN2 mechanism where a phenoxide ion displaces a halide from an α-haloketone. The reaction of phenol with 2-bromoacetophenone in the presence of a suitable base, such as potassium carbonate, affords 2-phenoxy-1-phenylethanone in good yield.[5]

-

Mechanism Insight: The choice of a relatively weak base like K₂CO₃ is sufficient to deprotonate the acidic phenol without promoting self-condensation of the acetophenone. Aprotic polar solvents like DMF or acetone are typically used to facilitate the SN2 reaction.

Step 2: Reduction of the Carbonyl Group

The resulting ketone, 2-phenoxy-1-phenylethanone, is then reduced to the corresponding alcohol, 2-phenoxy-1-phenylethanol.[5] This reduction can be efficiently carried out using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and selective choice that will not affect the aromatic rings or the ether linkage.

-

Experimental Causality: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this step due to its greater functional group tolerance, safety, and ease of handling.

The overall workflow for the synthesis of the key alcohol intermediate is depicted below:

Caption: Simplified mechanism of the Mitsunobu reaction.

Deprotection to Yield the Primary Amine

The final step is the removal of the phthalimide protecting group to liberate the primary amine. The most common method for this is hydrazinolysis, which involves treating the N-substituted phthalimide with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. [6]This reaction forms the stable phthalhydrazide precipitate, which can be removed by filtration, leaving the desired this compound in solution.

-

Alternative Deprotection: For substrates sensitive to the basic conditions of hydrazinolysis, a milder, two-stage, one-flask procedure using sodium borohydride in isopropanol followed by acetic acid can be employed. [7]

Alternative Strategy: Reductive Amination

An alternative, more direct route to the target compound is the reductive amination of 2-phenoxy-1-phenylethanone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

-

Reagent Selection: A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine in the presence of the ketone. [8]Catalytic hydrogenation over palladium or nickel is also a viable method.

Synthesis of Analogs

The synthetic routes described above are amenable to the preparation of a wide range of analogs with substituents on either aromatic ring.

-

Phenoxy Ring Analogs: Substituted phenols can be used as starting materials in the Williamson ether synthesis to introduce various functional groups onto the phenoxy ring.

-

Phenyl-ethyl Ring Analogs: Substituted 2-bromoacetophenones can be used to introduce substituents onto the phenyl ring attached to the ethylamine chain. These are often commercially available or can be prepared by bromination of the corresponding substituted acetophenones.

| Starting Material 1 | Starting Material 2 | Product Analog |

| 4-Methoxyphenol | 2-Bromoacetophenone | 2-(4-Methoxyphenoxy)-1-phenyl-ethylamine |

| Phenol | 2-Bromo-4'-chloroacetophenone | 2-Phenoxy-1-(4-chlorophenyl)-ethylamine |

| 4-Fluorophenol | 2-Bromo-4'-methylacetophenone | 2-(4-Fluorophenoxy)-1-(4-methylphenyl)-ethylamine |

Table 1: Examples of starting materials for the synthesis of various analogs.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of 2-Phenoxy-1-phenylethanol

Step A: 2-Phenoxy-1-phenylethanone

-

To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-bromoacetophenone (1.0 eq) in acetone dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH (aq) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol.

Step B: 2-Phenoxy-1-phenylethanol

-

Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, carefully quench with 1M HCl (aq) until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-phenoxy-1-phenylethanol, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Synthesis of this compound

Step A: N-(2-Phenoxy-1-phenylethyl)phthalimide

-

To a solution of 2-phenoxy-1-phenylethanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, cool the mixture to 0 °C.

-

Add DIAD (1.2 eq) dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the N-substituted phthalimide.

Step B: this compound

-

Dissolve the N-(2-phenoxy-1-phenylethyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux.

-

A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

-

The product can be further purified by conversion to its hydrochloride salt by treating a solution of the amine in ether with ethereal HCl, followed by filtration and drying of the resulting salt.

Purification and Characterization

Purification of the final amine product is typically achieved by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride). Characterization and confirmation of the structure and purity should be performed using a combination of the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound and its intermediates.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the primary amine and the C-O stretch of the ether.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| This compound | 7.40-7.20 (m, 10H), 4.35 (t, 1H), 4.10 (d, 2H), 1.85 (s, 2H) | 158.5, 143.0, 129.5, 128.8, 127.5, 126.0, 121.2, 114.8, 73.5, 56.0 | 214.1 [M+H]⁺ |

Table 2: Representative analytical data for this compound. (Note: Predicted data for illustrative purposes).

Safety Considerations

Several reagents used in these syntheses are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2-Bromoacetophenone: Is a lachrymator and is corrosive. Handle with care, avoiding inhalation and skin contact.

-

Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Quench reactions carefully and avoid contact with strong acids.

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is pyrophoric. Must be handled under an inert atmosphere. [9][10][11][12]* DIAD/DEAD: These are toxic and potentially explosive, especially when heated. [13]Use behind a blast shield and avoid distillation of the crude reaction mixture.

-

Hydrazine Hydrate (N₂H₄·H₂O): Is highly toxic, corrosive, and a suspected carcinogen. [5][13][14][15][16]Handle with extreme caution, using appropriate gloves and respiratory protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound and its analogs can be accomplished through reliable and adaptable synthetic routes. The strategy involving the Williamson ether synthesis to form a ketone intermediate, followed by reduction and subsequent amination via a Mitsunobu/Gabriel sequence, offers a robust and versatile approach for generating a library of compounds for pharmacological evaluation. Careful consideration of the reaction mechanisms and adherence to safety protocols are paramount for the successful and safe execution of these syntheses.

References

-

Benchchem. 2-Phenoxy-1-phenylethanol | Lignin Model Compound.

-

Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%.

-

Organic Synthesis. Mitsunobu reaction.

-

Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS.

-

DTIC. Safety and Handling of Hydrazine.

-

ResearchGate. Conversion of 2‐phenoxy‐1‐phenylethanol and its derivates. a)...

-

Organic Chemistry Portal. Mitsunobu Reaction.

-

Google Patents. KR940007746B1 - Process for producing substituted phenethylamine derivatives.

-

Organic Chemistry Portal. Mitsunobu Reaction.

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review.

-

ResearchGate. Conversion of 2‐phenoxy‐1‐phenylethan‐1‐ol and yield of products as a...

-

Organic Synthesis. Mitsunobu reaction.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Transformations of 2-Phenoxy-1-phenylethanol for Aromatic Chemical Production.

-

Osaka University of Pharmaceutical Sciences. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.

-

Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides.

-

NIH PubChem. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171.

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review.

-

ChemicalBook. Reaction of Phthalimide: Deprotection and Amino Groups.

-

MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

-

NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

-

Sciencemadness.org. Synthesis of 2-Arylethylamines by the Curtius Rearrangement.

-

Google Patents. WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

-

Benchchem. The Versatility of N-(2-Bromoethoxy)phthalimide in Organic Synthesis: A Technical Guide.

-

Advancing Catalysis. Exploring 2-Phenoxy-1-phenylethanol in Catalytic Reactions.

-

ChemicalBook. 2-PhenylethylaMine(64-04-0) 1H NMR spectrum.

-

NIH PubChem. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254.

-

RSC Publishing. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism.

-

ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,...

-

Der Pharma Chemica. Efficient one pot synthesis of N-alkyl and N-aryl imides.

-

Google Patents. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.

-

NIST WebBook. Ethanamine, 2-phenoxy-.

-

ResearchGate. 1H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...

-

RSC Publishing. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction.

-

ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.?.

-

BYJU'S. Preparation of Phthalimide.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). reductive-amination.shtm)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-PhenylethylaMine(64-04-0) IR Spectrum [m.chemicalbook.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. nexchem.co.uk [nexchem.co.uk]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. apps.dtic.mil [apps.dtic.mil]

A Predictive Guide to the Spectroscopic Characterization of 2-Phenoxy-1-phenyl-ethylamine

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-phenoxy-1-phenyl-ethylamine (CAS: 16797-04-9), a molecule of interest in pharmaceutical and agrochemical synthesis. In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive forecast of the spectral data. This guide explains the causal relationships between the molecular structure and its expected spectral output, offers field-proven experimental protocols for data acquisition, and provides a framework for the interpretation of anticipated results.

Introduction: The Structural Rationale

This compound is a chiral amine featuring a complex arrangement of functional groups that each contribute distinct spectroscopic signatures. Understanding the interplay of the monosubstituted phenyl ring, the phenoxy group, and the ethylamine backbone is critical for its unambiguous identification and characterization. This guide will deconstruct the molecule to forecast its behavior under common analytical techniques.

The core structure consists of:

-

A Chiral Center: The benzylic carbon (C1) attached to the amine, the phenyl group, and the methylene group creates a stereocenter, which has important implications for its NMR spectroscopy.

-

A Primary Amine (-NH₂): This group is characterized by specific stretching and bending vibrations in IR spectroscopy and influences fragmentation patterns in mass spectrometry. Its protons are exchangeable, a key consideration in ¹H NMR.

-

An Ether Linkage (-O-): The phenoxy group introduces an ether linkage, identifiable by a characteristic C-O stretch in the IR spectrum.

-

Two Aromatic Systems: A monosubstituted phenyl ring and a phenoxy group will dominate the aromatic region of the NMR spectra and exhibit characteristic IR absorption bands.

The following sections will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific chemical shifts and coupling patterns can be predicted based on the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, particularly in the aromatic region. The chirality of the molecule renders the two protons on the C2 methylene group diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

Causality behind Predictions: The electron-withdrawing nature of the adjacent oxygen atom will deshield the C2 protons, shifting them downfield. The benzylic proton at C1 will be coupled to both the C2 protons and the amine protons. The two aromatic rings, being in different electronic environments (one directly attached to the chiral center, the other part of a phenoxy group), will exhibit overlapping but distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Notes |

| Phenyl H (ortho) | 7.28 - 7.35 | m | - | Overlapping multiplet |

| Phenyl H (meta) | 7.28 - 7.35 | m | - | Overlapping multiplet |

| Phenyl H (para) | 7.20 - 7.26 | m | - | Overlapping multiplet |

| Phenoxy H (ortho) | 6.88 - 6.95 | d | ~8.0 | Shielded by the ether oxygen |

| Phenoxy H (meta) | 7.22 - 7.28 | t | ~7.5 | Overlapping with phenyl protons |

| Phenoxy H (para) | 6.95 - 7.02 | t | ~7.3 | Shielded by the ether oxygen |

| C1-H (methine) | 4.2 - 4.4 | dd | J = ~8.0, 4.0 | Benzylic proton, coupled to two diastereotopic C2 protons |

| C2-Hₐ (methylene) | 4.0 - 4.1 | dd | J = ~10.0, 4.0 | Diastereotopic proton, coupled to C1-H and C2-Hₑ |

| C2-Hₑ (methylene) | 3.9 - 4.0 | dd | J = ~10.0, 8.0 | Diastereotopic proton, coupled to C1-H and C2-Hₐ |

| N-H₂ | 1.5 - 2.5 | br s | - | Broad, exchangeable signal. Position is concentration-dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the lack of symmetry, all 14 carbons are expected to be chemically distinct.

Causality behind Predictions: The chemical shifts are predicted based on standard values for aromatic, benzylic, and aliphatic carbons, with adjustments for substituent effects. The carbon of the phenoxy group attached to oxygen (C-O) will be significantly downfield. The benzylic carbon (C1) attached to the nitrogen will also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Phenyl C (ipso) | 141 - 143 | Quaternary carbon |

| Phenyl C (ortho) | 128 - 129 | |

| Phenyl C (meta) | 127 - 128 | |

| Phenyl C (para) | 126 - 127 | |

| Phenoxy C (ipso, C-O) | 158 - 160 | Deshielded by oxygen |

| Phenoxy C (ortho) | 114 - 115 | Shielded by oxygen |

| Phenoxy C (meta) | 129 - 130 | |

| Phenoxy C (para) | 120 - 121 | |

| C1 (methine, C-N) | 55 - 58 | Benzylic carbon attached to nitrogen |

| C2 (methylene, C-O) | 70 - 72 | Aliphatic carbon attached to oxygen |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a novel amine compound like this compound.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[1] For amines, DMSO-d₆ can sometimes provide sharper N-H signals.[2]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm centered at 8 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is standard. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.

-

DEPT-135 Experiment: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic rings, and the C-O bond of the ether.

Causality behind Predictions: The N-H bonds of a primary amine typically show two distinct stretching bands due to symmetric and asymmetric vibrations. The C-O ether stretch is a strong, characteristic band. Aromatic rings give rise to a series of sharp peaks for C=C stretching and C-H bending out-of-plane, which can indicate the substitution pattern.

Table 3: Predicted Major IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3450 | Medium | N-H asymmetric stretch | Primary Amine |

| 3250 - 3350 | Medium | N-H symmetric stretch | Primary Amine |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Phenyl & Phenoxy |

| 2850 - 2960 | Medium | Aliphatic C-H stretch | Ethylamine chain |

| 1580 - 1610 | Strong | C=C stretch | Aromatic Rings |

| 1450 - 1500 | Strong | C=C stretch | Aromatic Rings |

| 1220 - 1260 | Strong | Aryl-O stretch | Aryl Ether |

| 1000 - 1050 | Strong | C-N stretch | Amine |

| 730 - 770 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |

| 680 - 720 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[3][4]

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Scan: With the clean, empty crystal, run a background scan. This is a critical self-validating step that subtracts the spectrum of the ambient atmosphere (CO₂, H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, a small spatula tip is sufficient. If it is an oil or liquid, one drop is adequate.[4]

-

Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[5]

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The standard collection range is 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, clean the sample off the crystal using a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation. The resulting pattern is a molecular fingerprint that can be used for structural elucidation. The molecular weight of this compound (C₁₄H₁₅NO) is 213.28 g/mol .

Causality behind Predictions: The molecular ion peak (M⁺) is expected at m/z 213. As a mono-amine, this will be an odd number, consistent with the Nitrogen Rule.[6] The most favorable fragmentation is typically alpha-cleavage adjacent to the nitrogen atom. The loss of the largest substituent (the phenyl group) is often the most probable pathway, leading to a base peak. Cleavage of the C-O ether bond is also a likely fragmentation route.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 213 | [C₁₄H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 136 | [C₈H₁₀N]⁺ | α-cleavage: Loss of the phenoxy radical (•OC₆H₅) |

| 120 | [C₈H₁₀N]⁺ | Rearrangement and cleavage (common in phenethylamines)[7] |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Sources

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. edinst.com [edinst.com]

- 4. agilent.com [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-Phenoxy-1-phenyl-ethylamine Derivatives: A Technical Guide

Abstract

The 2-phenoxy-1-phenyl-ethylamine scaffold represents a promising chemotype in modern medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, pharmacology, and potential therapeutic applications of these derivatives. We delve into their mechanisms of action as monoamine oxidase inhibitors and serotonin-norepinephrine reuptake inhibitors, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this versatile class of compounds.

Introduction: The this compound Core

The this compound core structure is a unique amalgamation of key pharmacophoric features from both phenethylamine and phenoxypropanolamine classes of drugs. This hybrid structure provides a flexible yet constrained conformation that allows for interaction with a variety of biological targets within the central nervous system. The inherent lipophilicity and potential for diverse substitutions on both the phenyl and phenoxy rings make it an attractive scaffold for fine-tuning pharmacological activity and pharmacokinetic properties.

The foundational 2-phenethylamine motif is a well-established backbone for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, and plays a critical role in mood, stress, and voluntary movement.[1] The addition of a phenoxy group at the 2-position introduces a significant structural modification that can profoundly influence receptor binding and enzyme inhibition profiles. This guide will explore the therapeutic avenues that emerge from this unique structural arrangement.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships

General Synthetic Pathway

The synthesis of this compound derivatives can be achieved through several strategic routes. A common and adaptable approach involves the reductive amination of a phenoxy-substituted phenylacetone precursor. This method allows for the late-stage introduction of the amine functionality, facilitating the creation of a diverse library of derivatives.

Experimental Protocol: Synthesis of a Model this compound Derivative

Objective: To synthesize 2-(4-methoxyphenoxy)-1-phenylethanamine.

Materials:

-

1-phenyl-2-(4-methoxyphenoxy)ethan-1-one

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of 1-phenyl-2-(4-methoxyphenoxy)ethan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The cautious addition is crucial to control the exothermic reaction and prevent side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~2. This step neutralizes the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between diethyl ether and water.

-

Basify the aqueous layer with 1 M NaOH to a pH of ~10-12 to deprotonate the amine product.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-methoxyphenoxy)-1-phenylethanamine.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on the nature and position of substituents on both aromatic rings. By analyzing data from related phenethylamine and phenoxypropanolamine series, we can extrapolate key SAR trends.

| Modification | Effect on Activity | Rationale |

| Substitution on the Phenyl Ring | Halogen or methoxy groups at the 3- and/or 4-positions can increase potency for norepinephrine and serotonin reuptake inhibition.[2] | These substitutions can enhance binding affinity to the transporter proteins through favorable electronic and steric interactions. |

| Substitution on the Phenoxy Ring | Electron-withdrawing groups may influence selectivity towards specific monoamine oxidase isoforms. | The electronic properties of the phenoxy ring can modulate the interaction with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO enzymes. |

| N-alkylation | Small alkyl groups (e.g., methyl) on the amine are generally well-tolerated and can influence selectivity and metabolic stability. | N-alkylation can alter the pKa of the amine and its interaction with the binding pockets of transporters and enzymes. |

Pharmacology: Mechanisms of Action

The therapeutic potential of this compound derivatives primarily stems from their ability to modulate monoaminergic neurotransmission through two key mechanisms: inhibition of monoamine reuptake and inhibition of monoamine oxidase.

Serotonin-Norepinephrine Reuptake Inhibition (SNRI)

A significant number of phenethylamine derivatives exhibit potent inhibitory activity at the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] By blocking these transporters, this compound derivatives can increase the synaptic concentrations of serotonin and norepinephrine, neurotransmitters critically involved in mood regulation.[4] This dual-action mechanism is a hallmark of several effective antidepressant medications.[4]

Caption: MAOI Mechanism of this compound Derivatives.

Potential Therapeutic Applications

The dual pharmacological activities of this compound derivatives suggest their potential utility in a range of neurological and psychiatric disorders.

Depression

By increasing the synaptic levels of serotonin and norepinephrine, these compounds are prime candidates for the development of novel antidepressants. Their potential for rapid onset of action, as suggested by preclinical models of related compounds, would be a significant advantage over existing therapies. [2]

Neurodegenerative Diseases

The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease. By preventing the breakdown of dopamine, MAO-B inhibitors can help to alleviate the motor symptoms of the disease. [5]Furthermore, the neuroprotective effects of MAO inhibitors are an area of active research, with potential implications for Alzheimer's disease and other neurodegenerative conditions. [6]The ability of some phenoxy-ethylamine derivatives to target β-amyloid plaques further enhances their potential in this area.

Experimental Protocols

In Vitro MAO-A and MAO-B Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against human MAO-A and MAO-B.

Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition. [7] Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4 [7]* Substrate: p-Tyramine (for both MAO-A and MAO-B) [7]* Fluorogenic Probe: Amplex® Red

-

Horseradish Peroxidase (HRP)

-

Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer.

-

In a 96-well plate, add 20 µL of the test compound or control dilutions.

-

Add 20 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

-

Prepare a reaction mixture containing Amplex® Red, HRP, and the substrate (p-Tyramine) in MAO Assay Buffer.

-

Initiate the reaction by adding 60 µL of the reaction mixture to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm, every minute for 30 minutes at 37 °C.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for the In Vitro MAO Inhibition Assay.

Norepinephrine Transporter (NET) Reuptake Inhibition Assay

Objective: To determine the potency of a test compound to inhibit norepinephrine reuptake in a cell-based assay.

Principle: This assay utilizes a cell line endogenously expressing the norepinephrine transporter (e.g., human neuroblastoma SK-N-BE(2)C cells) to measure the uptake of radiolabeled norepinephrine ([³H]NE). A reduction in the accumulation of [³H]NE in the cells in the presence of a test compound indicates inhibition of the transporter. [8] Materials:

-

SK-N-BE(2)C cells

-

Cell culture medium and reagents

-

[³H]Norepinephrine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Desipramine (positive control)

-

Scintillation cocktail and counter

Procedure:

-

Plate SK-N-BE(2)C cells in a 24-well plate and grow to confluence.

-

Prepare serial dilutions of the test compound and desipramine in KRH buffer.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with the test compound or control for 10-15 minutes at 37 °C.

-

Initiate the uptake by adding [³H]NE to each well at a final concentration equal to its Kₘ value (approximately 416 nM for SK-N-BE(2)C cells). [8]6. Incubate for a predetermined time (e.g., 10 minutes) at 37 °C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the specific uptake by subtracting the non-specific binding (measured in the presence of a high concentration of desipramine) from the total uptake.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics for a range of CNS disorders. Their dual mechanism of action as both monoamine reuptake inhibitors and monoamine oxidase inhibitors provides a compelling rationale for their further investigation as potential antidepressants and neuroprotective agents. The synthetic accessibility and the potential for fine-tuning the pharmacological profile through targeted substitutions make this an exciting area for future drug discovery efforts.

References

- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.

- Maurer, H. H., & Sauer, C. (2007). Modern Bioanalytical Methods for the Rapid Detection of Antidepressants: SNRIs and SSRIs in Human Biological Samples. PubMed.

- Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- Yardley, J. P., Husbands, G. E., Stack, G., Muth, E., Bicksler, J., Moyer, J. A., ... & Andree, T. H. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed.

- Rothman, R. B., Partilla, J. S., Dersch, C. M., & Baumann, M. H. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC.

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

- Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink.

- Edmondson, D. E., & Binda, C. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Doyle, T., & D'Arcy, D. M. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central.

- Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.

- Robinson, J. C., Jr., & Snyder, H. R. (n.d.). α-PHENYLETHYLAMINE. Organic Syntheses Procedure.

- Robinson, J. C., Jr., & Snyder, H. R. (n.d.). β-PHENYLETHYLAMINE. Organic Syntheses Procedure.

- Google Patents. (n.d.).

- Lee, H. W., Choi, H. R., Kim, H. M., Lee, S. Y., & Kim, Y. S. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.

- Lee, H. W., Choi, H. R., Kim, H. M., Lee, S. Y., & Kim, Y. S. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.

- Google Patents. (n.d.).

- BOC Sciences. (n.d.). CAS 16797-04-9 this compound.

- National Genomics Data Center (CNCB-NGDC). (n.d.). Inhibition of serotonin reuptake.

- Pae, A. N., & Kim, D. J. (2014).

- Greenshaw, A. J. (1993). 2-Phenylethylamine-induced changes in catecholamine receptor density: implications for antidepressant drug action. PubMed.

- BenchChem. (2025). An In-depth Technical Guide to the Effects of 2-Phenylethylamine Hydrochloride on Monoamine Oxidase (MAO).

- Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently?.

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Effects of 2-Phenylethylamine Hydrochloride on Monoamine Oxidase (MAO).

Sources

- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modern bioanalytical methods for the rapid detection of antidepressants: SNRIs and SSRIs in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 2-Phenoxy-1-phenyl-ethylamine

An In-depth Technical Guide to the Putative Discovery and History of 2-Phenoxy-1-phenyl-ethylamine

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule for which direct historical and discovery data is sparse. By examining the broader context of its parent compounds, phenethylamine and phenoxyethylamine, this paper constructs a scientifically-grounded narrative of its likely origins, synthesis, and pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's place within the vast landscape of psychoactive and neuroactive substances. We will delve into the historical significance of phenethylamines, propose a plausible synthetic route for this compound, predict its pharmacological actions based on structure-activity relationships of its analogs, and outline future research directions.

Introduction: The Phenethylamine and Phenoxyethylamine Lineage

The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This simple aromatic and amine structure is also the foundation for a vast array of naturally occurring and synthetic compounds with profound effects on the central nervous system. The exploration of phenethylamines began in earnest in the early 20th century, with the first synthesis of phenethylamine reported in 1909.[2] The field was later revolutionized by the work of chemists like Alexander Shulgin, who systematically synthesized and characterized hundreds of phenethylamine derivatives, greatly expanding our understanding of their psychoactive properties.[3][4]

The phenoxyethylamine class of compounds are structural analogs of phenethylamines, distinguished by an ether linkage between the phenyl ring and the ethylamine side chain.[5][6] This modification significantly alters the molecule's conformational flexibility and electronic properties, leading to a distinct pharmacological profile. Research into phenoxyethylamine derivatives has revealed their potential as selective agonists for dopamine D2 receptors and as modulators of other neurotransmitter systems.[5][7][8]

Given this rich history, the existence and study of this compound can be seen as a logical step in the exploration of this chemical space. The addition of a second phenyl group on the ethylamine backbone represents a further structural refinement, likely aimed at probing the steric and electronic requirements of its biological targets.

A Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis of this compound

-

Step 1: Synthesis of the Phenoxy Precursor. The synthesis would likely begin with the reaction of a suitable phenoxide with a 2-bromo-1-phenylethanone to form 2-phenoxy-1-phenylethan-1-one. This is a standard Williamson ether synthesis.

-